N-(4-アミノ-2-メトキシフェニル)ペンタンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

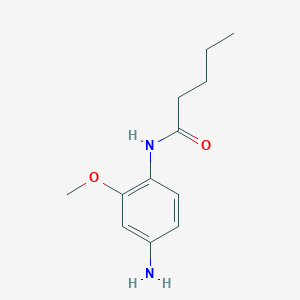

N-(4-amino-2-methoxyphenyl)pentanamide is a chemical compound with the molecular formula C12H18N2O2. This compound is known for its unique structure, which includes an amino group, a methoxy group, and a pentanamide chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Medicine: Its lower cytotoxicity compared to similar compounds makes it a candidate for drug development.

Industry: It can be used in the development of new materials and chemical products.

作用機序

Target of Action

N-(4-amino-2-methoxyphenyl)pentanamide is a simplified derivative of Albendazole . It has been evaluated against the nematode Toxocara canis, an ascarid roundworm of animals that can infect humans

Mode of Action

The compound affects the viability of parasites in a time- and concentration-dependent manner . It is similar to Albendazole in its mode of action . .

Biochemical Pathways

Given its anthelmintic properties, it likely interferes with the biochemical pathways essential for the survival and reproduction of the parasites .

Pharmacokinetics

Pharmacokinetic studies demonstrated an excellent drug-likeness profile for N-(4-amino-2-methoxyphenyl)pentanamide . It adheres to major pharmaceutical companies’ filters . .

Result of Action

N-(4-amino-2-methoxyphenyl)pentanamide has shown anthelmintic properties against the nematode Toxocara canis . It affects the viability of parasites in a time- and concentration-dependent manner . Interestingly, it showed a profile of lower cytotoxicity to human and animal cell lines than Albendazole .

準備方法

Synthetic Routes and Reaction Conditions

N-(4-amino-2-methoxyphenyl)pentanamide can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-anisidine (4-methoxyaniline) with pentanoic acid. The process typically includes the following steps:

Formation of the Amide Bond: 4-anisidine reacts with pentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

While specific industrial production methods for N-(4-amino-2-methoxyphenyl)pentanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

N-(4-amino-2-methoxyphenyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-(4-hydroxy-2-methoxyphenyl)pentanamide.

Reduction: Formation of N-(4-amino-2-methoxyphenyl)pentanamine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

類似化合物との比較

N-(4-amino-2-methoxyphenyl)pentanamide can be compared with other similar compounds such as albendazole and its derivatives. While albendazole is a widely used anthelmintic, N-(4-amino-2-methoxyphenyl)pentanamide has shown a profile of lower cytotoxicity to human and animal cell lines . This makes it a promising candidate for further development as a safer alternative.

List of Similar Compounds

Albendazole: A well-known anthelmintic used to treat parasitic worm infections.

N-(4-methoxyphenyl)pentanamide: A derivative of albendazole with similar antiparasitic properties.

生物活性

N-(4-amino-2-methoxyphenyl)pentanamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and significant biological activities. This article delves into the compound's biological activity, particularly its anthelmintic properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

N-(4-amino-2-methoxyphenyl)pentanamide has the molecular formula C12H18N2O2 and a molar mass of approximately 222.28 g/mol. The compound consists of:

- Amino group : Influences solubility and interaction with biological targets.

- Methoxy group : Enhances lipophilicity, aiding in membrane penetration.

- Pentanamide chain : Contributes to structural complexity, affecting pharmacokinetics.

Anthelmintic Properties

Research indicates that N-(4-amino-2-methoxyphenyl)pentanamide exhibits notable anthelmintic activity , particularly against nematodes such as Toxocara canis. This suggests its potential application in veterinary medicine and parasitology. The compound's effectiveness is attributed to its ability to interfere with the survival and reproduction of parasites through specific biochemical pathways.

| Biological Activity | Target Organisms | Mechanism |

|---|---|---|

| Anthelmintic | Toxocara canis | Disruption of vital biochemical pathways |

The compound's mechanism of action is believed to involve:

- Inhibition of Energy Metabolism : It likely disrupts ATP synthesis in parasites, leading to energy depletion.

- Alteration of Membrane Permeability : N-(4-amino-2-methoxyphenyl)pentanamide may affect the integrity of the parasite's cell membrane, resulting in increased permeability and eventual cell death.

Pharmacokinetics

Pharmacokinetic studies highlight that N-(4-amino-2-methoxyphenyl)pentanamide possesses favorable drug-like properties. Its ability to penetrate the blood-brain barrier suggests potential applications in treating central nervous system disorders, although further research is needed to explore these possibilities.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the compound can enhance its biological activity. For example, variations in the substitution patterns on the phenyl ring can lead to compounds with improved anthelmintic efficacy or altered pharmacokinetic profiles.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)pentanamide | Methoxy group on phenyl ring; pentanamide chain | Anthelmintic properties |

| N-(4-chlorophenyl)pentanamide | Chlorine substituent on phenyl ring | Potential anti-inflammatory effects |

| N-(2-methoxyphenyl)-3-oxobutanamide | Different positioning of methoxy group | Anticancer activity |

| N-(4-amino-2-chlorophenyl)butyramide | Chlorine substituent; shorter carbon chain | Antimicrobial properties |

Case Studies and Research Findings

- Study on Efficacy Against Toxocara canis : A study demonstrated that N-(4-amino-2-methoxyphenyl)pentanamide significantly reduced the viability of Toxocara canis in vitro, indicating its potential as a therapeutic agent against this parasite .

- Pharmacological Evaluation : Another investigation assessed the pharmacokinetics of the compound, revealing a favorable absorption profile and suggesting good bioavailability .

- Mechanistic Insights : Research has shown that the compound affects vital signaling pathways in parasites, which could be pivotal for developing new anthelmintic therapies .

特性

IUPAC Name |

N-(4-amino-2-methoxyphenyl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-4-5-12(15)14-10-7-6-9(13)8-11(10)16-2/h6-8H,3-5,13H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZOTSLSKOFUMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。